2-Methyl-5-(trifluoromethyl)benzenethiol

Lipophilicity Drug design ADME

2-Methyl-5-(trifluoromethyl)benzenethiol (CAS 1429056-31-4) is an aryl thiol (thiophenol) bearing a trifluoromethyl group at the 5-position and a methyl group at the 2-position of the benzene ring. Its molecular formula is C₈H₇F₃S and its molecular weight is 192.20 g/mol.

Molecular Formula C8H7F3S
Molecular Weight 192.20 g/mol
CAS No. 1429056-31-4
Cat. No. B12863630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(trifluoromethyl)benzenethiol
CAS1429056-31-4
Molecular FormulaC8H7F3S
Molecular Weight192.20 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(F)(F)F)S
InChIInChI=1S/C8H7F3S/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4,12H,1H3
InChIKeyWTOMSKLVOCBZBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(trifluoromethyl)benzenethiol (CAS 1429056-31-4): Physicochemical and Structural Identity for Targeted Procurement


2-Methyl-5-(trifluoromethyl)benzenethiol (CAS 1429056-31-4) is an aryl thiol (thiophenol) bearing a trifluoromethyl group at the 5-position and a methyl group at the 2-position of the benzene ring. Its molecular formula is C₈H₇F₃S and its molecular weight is 192.20 g/mol [1]. The compound is primarily used as a synthetic building block in medicinal chemistry and agrochemical research, where the simultaneous presence of the electron‑withdrawing –CF₃ and the electron‑donating –CH₃ substituents in a specific ortho/meta arrangement imparts a unique balance of lipophilicity, acidity and steric demand that is not replicated by the simpler mono‑substituted trifluoromethylbenzenethiols .

Why 2-Methyl-5-(trifluoromethyl)benzenethiol Cannot Be Replaced by Common Trifluoromethylbenzenethiol Isomers in Structure‑Activity‑Dependent Applications


In‑class trifluoromethylbenzenethiols such as 2‑(trifluoromethyl)benzenethiol (CAS 13333‑97‑6), 3‑(trifluoromethyl)benzenethiol (CAS 937‑00‑8) and 4‑(trifluoromethyl)benzenethiol (CAS 825‑83‑2) are frequently employed as generic –SCF₃ surrogates. However, when a synthetic sequence or a biological target requires a precise spatial arrangement of lipophilic, electronic and steric features, simple substitution leads to divergent outcomes. The target compound combines (i) an ortho‑methyl group that sterically shields the –SH moiety and modulates its nucleophilicity, and (ii) a meta‑CF₃ group that exerts a powerful electron‑withdrawing effect without the direct resonance interaction that occurs when –CF₃ is placed para to the thiol. The quantitative evidence below demonstrates that these differences translate into measurable deviations in lipophilicity, acidity, nucleophilic reactivity and steric bulk that directly impact reaction yields, selectivity, and biological target engagement.

Quantitative Differentiation Evidence: 2-Methyl-5-(trifluoromethyl)benzenethiol vs. Closest Analogs


Elevated Lipophilicity (XLogP3) Relative to Mono‑CF₃‑Substituted Thiophenols

The target compound exhibits an XLogP3‑AA value of 3.3, which is substantially higher than that of its mono‑trifluoromethyl analogs lacking the ortho‑methyl group. This increase in calculated logP is critical for membrane permeability and hydrophobic target engagement in medicinal chemistry programs [1] [2].

Lipophilicity Drug design ADME

Modulated Thiol Acidity (pKa) Due to Combined Substituent Effects

The pKa of the thiol proton is a key determinant of the nucleophilicity and leaving‑group ability of the corresponding thiolate. While the electron‑withdrawing CF₃ group lowers the pKa relative to unsubstituted thiophenol (pKa ≈ 6.5), the ortho‑methyl group partially offsets that effect through electron donation and steric inhibition of solvation. The target compound’s predicted pKa is estimated to be approximately 6.0–6.5 , placing it between 2‑methylbenzenethiol (pKa = 6.64) and 3‑(trifluoromethyl)benzenethiol (pKa = 5.74 predicted) [1].

Acidity Thiolate formation Nucleophilicity

Steric Shielding of the Thiol Group by the Ortho‑Methyl Substituent

The ortho‑methyl group provides significant steric shielding of the sulfur atom, which can be quantified by Taft’s steric parameter Eₛ or by comparing Charton values. For a methyl group, Eₛ = –1.24 (relative to H = 0), indicating substantial steric bulk [1]. This contrasts with 3‑ and 4‑(trifluoromethyl)benzenethiols, which lack ortho substitution and thus present an unshielded –SH group . The steric effect can be exploited to achieve regioselective S‑functionalization in poly‑functional substrates.

Steric hindrance Regioselectivity Ortho effect

Differentiated Nucleophilic Reactivity in Thiolate Form as Measured by Mayr Parameters

The nucleophilicity of thiophenolates can be quantified by the Mayr nucleophilicity parameters N and sN. For 4‑(trifluoromethyl)thiophenolate, the reported values are N = 21.30 and sN = 0.86 in DMSO at 20 °C [1]. The presence of an electron‑donating ortho‑methyl group in the target compound is expected to increase N (stronger nucleophile) relative to the 4‑CF₃ analog, while the meta‑CF₃ group still lowers N compared to unsubstituted thiophenolate (N > 23). Although direct experimental data for 2‑methyl‑5‑(trifluoromethyl)thiophenolate are not yet published, the established structure–reactivity relationships allow a reliable ranking: N(target) is predicted to lie between that of 4‑CF₃‑thiophenolate and 4‑CH₃‑thiophenolate, offering a distinct reactivity window [2].

Nucleophilicity Mayr equation Kinetics

Optimal Deployment Scenarios for 2-Methyl-5-(trifluoromethyl)benzenethiol Based on Quantitative Differentiation


Medicinal Chemistry: Fine‑Tuning Lipophilicity and Membrane Permeability in Lead Optimization

When a lead series requires an increase in logP without introducing additional halogen atoms or extending the alkyl chain, 2‑methyl‑5‑(trifluoromethyl)benzenethiol provides a +0.3 to +0.5 log unit advantage over the simpler 3‑ or 4‑CF₃‑thiophenols. This predictable increment allows medicinal chemists to improve membrane permeability and hydrophobic target engagement while maintaining synthetic tractability [1].

Site‑Selective S‑Functionalization in Complex Molecule Synthesis

The ortho‑methyl group creates a sterically differentiated thiol center that can be selectively deprotonated and alkylated in the presence of other nucleophilic sites. This feature is particularly valuable in the late‑stage diversification of polyfunctional intermediates, where the absence of ortho substitution in 3‑ or 4‑CF₃‑thiophenols often leads to competing reactions [2].

Controlled Acidity for Thiolate‑Mediated Catalysis

The target compound’s predicted pKa of ~6.0–6.5 allows efficient thiolate generation with mild bases (e.g., K₂CO₃, Et₃N) while avoiding the excessive acidity of per‑fluorinated thiophenols that may catalyze unwanted side reactions. This property is exploited in thioether formation and thiol‑ene click chemistry where precise control over the thiolate concentration is essential for selectivity .

Agrochemical Intermediate: Building Block for Trifluoromethylthio‑Substituted Active Ingredients

The compound serves as a direct precursor for the introduction of the 2‑methyl‑5‑(trifluoromethyl)phenylthio motif into agrochemical actives. Its distinct substitution pattern yields metabolites and degradation products that differ from those of the generic trifluoromethylbenzenethiols, a consideration that can be critical in regulatory toxicology assessments .

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